(5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol
Description
(5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol (CAS: 443290-62-8) is a furan derivative featuring a hydroxymethyl group at the 2-position of the furan ring and a 3-chloro-4-methylphenyl substituent at the 5-position (Figure 1) .
Properties
IUPAC Name |
[5-(3-chloro-4-methylphenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-8-2-3-9(6-11(8)13)12-5-4-10(7-14)15-12/h2-6,14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGLIRCZYOZPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol typically involves the reaction of 3-chloro-4-methylphenylboronic acid with 5-bromo-2-furaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reduced using sodium borohydride to yield the desired compound. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C)
Temperature: Room temperature to reflux conditions
Reagents: Sodium borohydride (NaBH4)
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring using hydrogen gas (H2) and a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF)
Major Products
Oxidation: (5-(3-Chloro-4-methylphenyl)furan-2-yl)carboxylic acid
Reduction: (5-(3-Chloro-4-methylphenyl)tetrahydrofuran-2-yl)methanol
Substitution: (5-(3-Amino-4-methylphenyl)furan-2-yl)methanol
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol is in pharmaceutical research. Its structure suggests potential activity as an intermediate in the synthesis of various bioactive compounds. The compound can serve as a scaffold for developing new drugs targeting specific biological pathways.
Case Study: Anticancer Activity
Research indicates that derivatives of furan-containing compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. This suggests that (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol may also exhibit similar activities, warranting further investigation.
Agrochemical Applications
The compound's chlorinated phenyl group may enhance its effectiveness as a pesticide or herbicide. Chlorinated compounds are often more stable and effective against a range of pests.
Case Study: Insecticidal Properties
Research has documented the effectiveness of chlorinated furan derivatives in pest control. For example, compounds with similar structures have shown promise in targeting specific insect receptors, leading to increased mortality rates among pest populations. The potential application of (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol in agrochemicals could be explored through bioassays against common agricultural pests.
Material Science
The unique properties of (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol may also find applications in material science, particularly in developing polymers or coatings with specific functionalities.
Case Study: Polymer Synthesis
Furan-based compounds are known for their ability to undergo polymerization reactions. Research has indicated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties. The exploration of (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol in this context could lead to innovative materials with tailored properties for industrial applications.
Mechanism of Action
The mechanism of action of (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan ring and phenyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key examples include:
Key Observations :
Furan-Indole and Furan-Thiazole Hybrids
Hybrid structures incorporating additional heterocycles exhibit distinct bioactivity profiles:
Key Observations :
- Indole Integration : The indole ring in and enhances interaction with cellular targets (e.g., kinases or DNA), leading to selective anticancer activity. The target compound’s simpler structure may offer synthetic simplicity but reduced target specificity .
- Thiazole Moieties : Thiazole-containing analogs () demonstrate dual antifungal and anticancer activity, highlighting the role of auxiliary heterocycles in broadening bioactivity .
Substituent Effects on Physicochemical Properties
- Electronic Effects: Electron-withdrawing groups (e.g., -NO2) decrease electron density on the furan ring, altering reactivity and binding affinity compared to electron-donating groups (e.g., -CH3) .
Biological Activity
The compound (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol is a furan derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and case analyses.
Chemical Structure and Properties
The chemical structure of (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol can be represented as follows:
This compound features a furan ring substituted with a chlorinated aromatic group, which is critical for its biological interactions.
Antimicrobial Activity
Several studies have reported the antimicrobial activity of furan derivatives, including (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
These results suggest moderate to good antimicrobial efficacy, particularly against Gram-positive bacteria .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. For instance, it demonstrated inhibition against Candida albicans with MIC values ranging from 16.69 to 78.23 µM, indicating significant potential for therapeutic applications in fungal infections .
Anticancer Activity
The anticancer potential of (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol has been explored in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver carcinoma) | 14.35 |
| A2780 (ovarian carcinoma) | 6.7 |
| MCF7 (breast adenocarcinoma) | 4.5 |
The compound exhibited selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells, suggesting a favorable therapeutic index .
The mechanism by which (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors that are critical for microbial survival and cancer cell proliferation. For example, it may disrupt cellular processes by interfering with DNA synthesis or inducing apoptosis in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of synthesized furan derivatives, including the target compound. Results indicated that it was severalfold more active than standard antibiotics like Ciprofloxacin against clinical strains of bacteria .
- Anticancer Screening : In vitro tests on human cancer cell lines demonstrated that the compound led to G2 phase cell cycle arrest and induced caspase-independent cell death in A549 lung cancer cells, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves multi-step organic synthesis starting with halogenated aromatic precursors. For example, refluxing intermediates in ethanol with hydrochloric acid (e.g., 6M HCl) under controlled heating (20 hours) can yield furan derivatives, followed by purification via silica gel column chromatography (eluent: ethyl acetate/petroleum ether mixtures) . Optimizing stoichiometry (e.g., NaH as a base in THF) and temperature (0°C to reflux) improves yield .
Q. How can the structural integrity of (5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol be confirmed post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to identify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methanol -OH at δ 1.5–2.5 ppm) and X-ray crystallography for absolute configuration validation . Computational tools like PubChem-derived InChI keys (e.g., InChI=1S/C12H12O3...) can cross-verify structural assignments .
Q. What safety protocols are critical when handling halogenated furan derivatives like this compound?
- Methodological Answer : Due to the chloro and methyl substituents, use fume hoods, nitrile gloves, and lab coats to prevent dermal/ocular exposure. Degradation studies suggest storing samples at low temperatures (≤4°C) to minimize organic decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions between predicted and experimental reactivity data for this compound?
- Methodological Answer : Compare experimental spectroscopic data (e.g., UV-Vis λmax) with Density Functional Theory (DFT)-calculated electronic transitions. For instance, discrepancies in aromatic ring conjugation can be analyzed by adjusting substituent electronic parameters (e.g., Hammett constants for -Cl/-CH3 groups) .
Q. What strategies improve the compound’s stability during long-term biological assays?
- Methodological Answer : Stabilize the methanol group by derivatization (e.g., acetylation) to prevent oxidation. Continuous cooling (4°C) during assays reduces thermal degradation, as observed in organic wastewater matrices . Monitor stability via HPLC-MS, using deuterated internal standards (e.g., chlorophenol-d4) for quantification .
Q. How can reaction mechanisms for furan ring functionalization be elucidated using kinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
